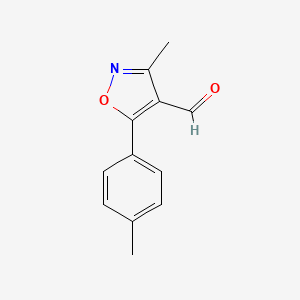

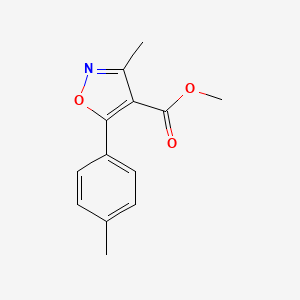

3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde

Overview

Description

3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol .

Synthesis Analysis

The synthesis of isoxazole derivatives like this compound has been a topic of interest in many studies . The presence of certain groups on the reactants can influence the regiochemistry of the reaction . Further structural optimizations can lead to the discovery of a series of compounds with novel scaffolds .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered aromatic ring structure . The pyrazole ring, which is considered an interesting class in drug discovery, consists of two nitrogen atoms adjacent to three carbon atoms .Chemical Reactions Analysis

The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio have been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Scientific Research Applications

Facile Synthesis and Antioxidant Evaluation

Isoxazolone derivatives, including compounds similar to "3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde," are recognized for their significant biological and medicinal properties. They serve as intermediates for synthesizing numerous heterocycles and undergo various chemical transformations. A study highlights a simple and environmentally friendly procedure for preparing 4-arylmethylideneisoxazol-5(4H)-ones, showcasing the versatility of isoxazole derivatives in organic synthesis and potential antioxidant applications (Laroum et al., 2019).

Corrosion Inhibition

Compounds structurally related to "this compound," such as tolyltriazole, have been studied for their corrosion inhibition properties, particularly for copper and brass in corrosive environments. This underscores the utility of such compounds in industrial applications, offering protection to metals against corrosion (Walker, 1976).

Neuroprotective Strategies

Research on neuroprotective agents for cerebrovascular stroke includes the evaluation of compounds targeting N-methyl-D-aspartate and α-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptors, indicating the relevance of isoxazole derivatives in developing treatments for minimizing disability post-stroke (Karsy et al., 2017).

Contribution to Anticancer Agents

Knoevenagel condensation, a key reaction in organic synthesis involving aldehydes, has been instrumental in generating compounds with potential anticancer activity. This includes research on pharmacophoric aldehydes and active methylenes to produce chemical libraries, demonstrating the importance of structural functionalities in drug discovery (Tokala et al., 2022).

Mechanism of Action

Target of Action

It is known that isoxazole derivatives, which include this compound, are often synthesized for their potential biological activities .

Mode of Action

Isoxazole derivatives are known to interact with various biological targets, potentially leading to a range of biological effects .

Biochemical Pathways

Isoxazole derivatives are known to be involved in a variety of biochemical reactions, but the specifics would depend on the exact nature of the derivative and its biological targets .

Pharmacokinetics

These properties would be crucial in determining the bioavailability of the compound .

Result of Action

Isoxazole derivatives are known to have a range of potential biological activities, suggesting that they could have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .

Future Directions

The future directions for the study of 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde and similar compounds could involve further structural optimizations to discover a series of compounds with novel scaffolds . Additionally, more research could be conducted to explore their capacity to allosterically enhance HIF-2 dimerization .

Properties

IUPAC Name |

3-methyl-5-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-5-10(6-4-8)12-11(7-14)9(2)13-15-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTGUFCRIFLISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NO2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

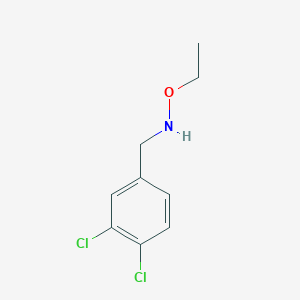

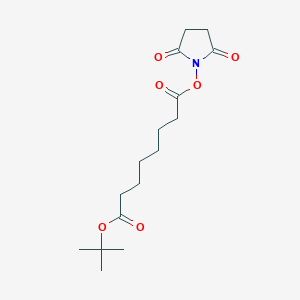

![Benzyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1398105.png)

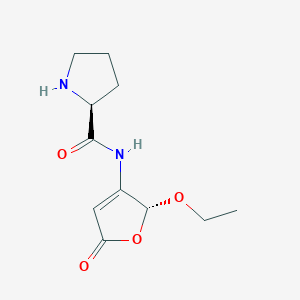

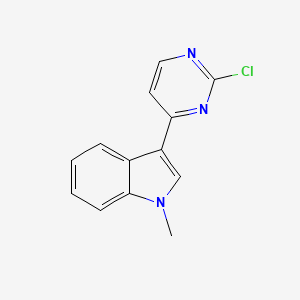

![Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1398120.png)

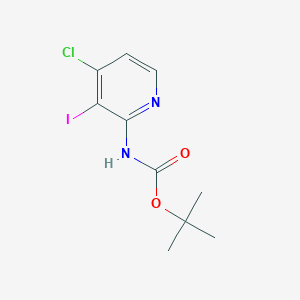

![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B1398124.png)

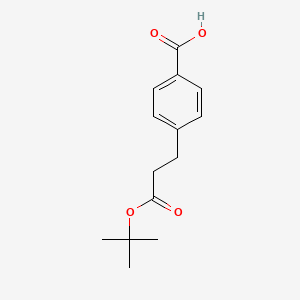

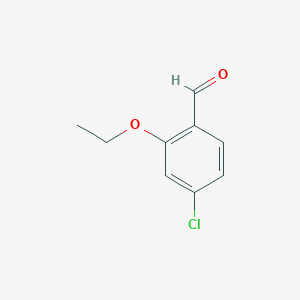

![Tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1398127.png)